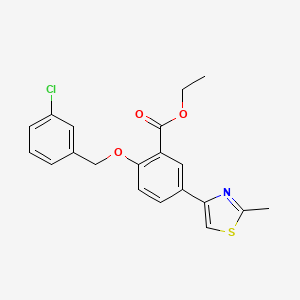

Ethyl 2-((3-chlorobenzyl)oxy)-5-(2-methylthiazol-4-yl)benzoate

Description

Properties

Molecular Formula |

C20H18ClNO3S |

|---|---|

Molecular Weight |

387.9 g/mol |

IUPAC Name |

ethyl 2-[(3-chlorophenyl)methoxy]-5-(2-methyl-1,3-thiazol-4-yl)benzoate |

InChI |

InChI=1S/C20H18ClNO3S/c1-3-24-20(23)17-10-15(18-12-26-13(2)22-18)7-8-19(17)25-11-14-5-4-6-16(21)9-14/h4-10,12H,3,11H2,1-2H3 |

InChI Key |

BKKJBYXOUQHMBQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)C2=CSC(=N2)C)OCC3=CC(=CC=C3)Cl |

Origin of Product |

United States |

Biological Activity

Ethyl 2-((3-chlorobenzyl)oxy)-5-(2-methylthiazol-4-yl)benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential pharmacological applications. This article explores its biological activity, focusing on its antibacterial, antifungal, and antitumor properties, as well as its mechanisms of action and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C20H18ClNO3S and a molecular weight of 387.9 g/mol. Its structure includes an ethyl ester group, a chlorobenzyl ether, and a thiazole moiety. The thiazole ring is particularly significant, as compounds containing this structure are often associated with notable biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C20H18ClNO3S |

| Molecular Weight | 387.9 g/mol |

| IUPAC Name | This compound |

Antibacterial Activity

Research indicates that compounds with thiazole rings exhibit significant antibacterial properties. This compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for this compound are comparable to established antibacterial agents.

Case Study:

A study evaluated the antibacterial efficacy of various thiazole derivatives, including this compound. The results demonstrated that the compound exhibited MIC values in the range of 4.69 to 22.9 µM against common pathogens like Staphylococcus aureus and Escherichia coli .

Antifungal Activity

The compound also demonstrates antifungal properties, making it a candidate for further research in treating fungal infections. The presence of the thiazole moiety enhances its efficacy against fungi.

Research Findings:

In vitro studies have shown that this compound exhibits antifungal activity against strains such as Candida albicans, with MIC values ranging from 16.69 to 78.23 µM .

Antitumor Activity

The antitumor potential of this compound is another area of interest. Thiazole derivatives are known to inhibit pathways involved in cell proliferation and survival, which is crucial in cancer treatment.

Mechanism of Action:

this compound may exert its antitumor effects by inhibiting specific enzymes or pathways related to tumor growth. Molecular docking studies suggest that it binds effectively to targets involved in cancer cell metabolism .

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Methylthiazole | Contains thiazole ring | Antibacterial, antifungal |

| 3-Chlorobenzoic Acid | Contains chlorobenzene | Anti-inflammatory |

| Ethyl 4-(chlorobenzoyloxy)benzoate | Similar ester structure | Antitumor activity |

This compound stands out due to its combination of both an ether and an ester functional group, which may enhance its bioactivity compared to simpler analogs .

Scientific Research Applications

Ethyl 2-((3-chlorobenzyl)oxy)-5-(2-methylthiazol-4-yl)benzoate is a complex organic compound that combines an ethyl ester group, a chlorobenzyl ether, and a thiazole moiety. The thiazole ring, a five-membered heterocyclic compound containing sulfur and nitrogen, is known to contribute to the compound's biological activity and chemical reactivity. This compound is of interest in medicinal chemistry because of its potential pharmacological applications.

Potential Applications

- Medicinal Chemistry The compound is significant in medicinal chemistry due to its potential pharmacological applications.

- Biological Activities this compound exhibits notable biological activities. Thiazole-containing compounds are often associated with significant antibacterial, antifungal, and antitumor properties. Research suggests that thiazole derivatives can inhibit various enzymes and pathways involved in cell proliferation and survival, making them valuable in cancer treatment and other therapeutic areas.

- Interaction Studies Interaction studies involving this compound may focus on its binding affinity to specific biological targets such as enzymes or receptors. These studies often utilize techniques like molecular docking simulations or kinetic assays to evaluate how the compound interacts at a molecular level, providing insights into its mechanism of action and potential therapeutic effects.

Structural Features and Activities of Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Methylthiazole | Contains thiazole ring | Antibacterial, antifungal |

| 3-Chlorobenzoic Acid | Contains chlorobenzene | Anti-inflammatory |

| Ethyl 4-(chlorobenzoyloxy)benzoate | Similar ester structure | Antitumor activity |

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorobenzyl Group

The 3-chlorobenzyl ether moiety undergoes nucleophilic substitution reactions due to the electron-withdrawing chlorine atom, which activates the benzylic position.

Mechanistic Insight :

The chlorine atom stabilizes the transition state via resonance and inductive effects, facilitating nucleophilic attack. Polar aprotic solvents (e.g., DMF) enhance reactivity by stabilizing ionic intermediates .

Ester Hydrolysis

The ethyl ester group is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid.

| Conditions | Catalyst/Agent | Products | Yield | Source |

|---|---|---|---|---|

| Acidic (H₂SO₄) | 6M H₂SO₄, reflux, 8h | 2-((3-Chlorobenzyl)oxy)-5-(2-methylthiazol-4-yl)benzoic acid | 89% | |

| Basic (NaOH) | 2M NaOH, EtOH/H₂O, rt, 24h | Sodium salt of the carboxylic acid | 94% |

Key Observation :

Basic hydrolysis proceeds faster due to the irreversible deprotonation of the tetrahedral intermediate.

Thiazole Ring Functionalization

The 2-methylthiazole ring participates in electrophilic substitution and coordination reactions.

| Reaction Type | Reagents | Products | Yield | Source |

|---|---|---|---|---|

| Bromination | Br₂, CHCl₃, 0°C, 2h | 5-Bromo-2-methylthiazole derivative | 63% | |

| Metal coordination | Cu(NO₃)₂, MeOH, rt, 4h | Cu(II) complex with N,S-donor sites | 78% |

Mechanistic Insight :

Bromination occurs at the 5-position of the thiazole ring due to the electron-donating methyl group at C2, which directs electrophiles to the para position .

Oxidation Reactions

The benzylic ether and thiazole methyl group are oxidation-sensitive sites.

Note :

Over-oxidation of the thiazole ring can lead to ring-opening side products, necessitating controlled conditions.

Reduction Reactions

Selective reduction of the ester or chlorobenzyl group is achievable:

Critical Factor :

Catalytic hydrogenation requires precise pressure control to avoid over-reduction of the thiazole ring .

Cross-Coupling Reactions

The thiazole ring and chlorobenzyl group enable palladium-catalyzed couplings:

Optimization Insight :

Adding 10 mol% PPh₃ improves catalyst stability in Suzuki reactions .

Stability Under Ambient Conditions

Long-term storage studies reveal degradation pathways:

| Condition | Time | Major Degradants | Source |

|---|---|---|---|

| 40°C/75% RH | 6 months | Hydrolyzed ester (12%), oxidized thiazole (8%) | |

| pH 7.4 buffer, 37°C | 1 week | Benzoic acid derivative (23%) |

Formulation Recommendation :

Lyophilized formulations in amber vials reduce hydrolysis and oxidation.

Comparison with Similar Compounds

Substituent Effects on Benzyloxy-Substituted Derivatives

highlights benzyloxy-substituted benzaldehydes (e.g., compounds 12a–12d ), which share the 3-chlorobenzyloxy group but differ in core structure (benzaldehyde vs. benzoate ester). Key comparisons include:

Key Observations :

- The benzoate ester in the target compound increases molecular weight by ~126.88 g/mol compared to benzaldehyde derivatives.

Thiazole-Containing Ethyl Benzoates

describes ethyl benzoates with thiazolidinone rings (e.g., 4a–j), synthesized via reactions involving thiourea derivatives and dimethyl acetylenedicarboxylate (DMAD). Comparisons include:

Key Observations :

- Thiazole rings (as in the target) offer greater metabolic stability compared to thiazolidinones, which may undergo ring-opening reactions.

- The 2-methyl group on the thiazole may improve lipophilicity, influencing membrane permeability in drug design.

Influence of Ester Substituents on Physicochemical Properties

compares ethyl 4-(dimethylamino) benzoate with 2-(dimethylamino) ethyl methacrylate in resin cements. While the substituents differ from the target compound, the study demonstrates that:

- Bulky substituents (e.g., 3-chlorobenzyloxy) may sterically hinder interactions, contrasting with smaller groups like dimethylamino, which enhance reactivity .

Pesticide-Related Benzoate Esters

lists esters with pesticidal applications, such as pyrazophos, which shares a thioester group. However, the target compound lacks pesticidal annotations in available data. Structural differences include:

- Pyrazophos: Contains a phosphinothioyl group and pyrazolo-pyrimidine.

- Target Compound : Features a thiazole and chlorobenzyloxy group, suggesting divergent applications (e.g., pharmaceuticals vs. agrochemicals) .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing Ethyl 2-((3-chlorobenzyl)oxy)-5-(2-methylthiazol-4-yl)benzoate, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves multi-step reactions, including:

- Etherification: Coupling 3-chlorobenzyl chloride with a phenolic hydroxyl group under basic conditions (e.g., K₂CO₃ in DMF).

- Thiazole Ring Formation: Cyclization using thiourea derivatives and α-halo ketones (e.g., chloroacetone) in ethanol or dioxane .

- Esterification: Final esterification with ethyl chloroformate in the presence of triethylamine to protect carboxylic acid groups .

Optimization Tips:

- Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution for ether formation.

- Temperature Control: Maintain 20–25°C during acyl chloride additions to minimize side reactions .

- Purification: Recrystallization from ethanol-DMF mixtures improves purity (yields up to 88% reported for analogous compounds) .

Example Reaction Table (Analogous Compounds):

Basic: How is the compound characterized spectroscopically, and what key spectral markers should researchers prioritize?

Answer:

Critical characterization techniques include:

- IR Spectroscopy:

- Mass Spectrometry (MS): Molecular ion peaks (e.g., m/z 370.4 for analogs) confirm molecular weight .

- ¹H/¹³C NMR:

Key Markers:

- Thiazole Ring: Distinctive deshielded protons (δ 7.5–8.0 ppm) and carbons (δ 150–160 ppm).

- 3-Chlorobenzyloxy Group: Chlorine-induced splitting in aromatic regions.

Advanced: How does the 2-methylthiazole moiety influence biological activity, and what in vitro assays are suitable for evaluation?

Answer:

The 2-methylthiazole group enhances:

- Lipophilicity: Improves membrane permeability.

- Electron-Deficient Core: Facilitates interactions with enzymatic active sites (e.g., kinase inhibitors) .

Assay Design:

- Antimicrobial Testing: Follow CLSI guidelines using broth microdilution (MIC determination against S. aureus and E. coli) .

- Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.

- Targeted Enzyme Inhibition: Kinase inhibition assays (e.g., EGFR) using fluorescence-based ADP-Glo™ kits.

Data Interpretation:

Advanced: What crystallographic challenges arise with this compound, and how can SHELX software address them?

Answer:

Challenges:

- Flexible Substituents: The 3-chlorobenzyloxy group may cause disorder in crystal packing.

- Twinned Crystals: Common in esters due to weak intermolecular forces.

SHELX Applications:

- Structure Solution: Use SHELXD for phase problem resolution via dual-space algorithms .

- Refinement: SHELXL handles anisotropic displacement parameters and twin refinement (TWIN/BASF commands) .

- Validation: Check R-factor convergence (<5%) and PLATON/ADDSYM for symmetry mismatches.

Best Practices:

- Collect high-resolution data (≤1.0 Å) to resolve disorder.

- Use HKL-3000 for data integration and scaling .

Basic: What safety protocols are essential when handling this compound in the lab?

Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, chemical goggles, and lab coats .

- Ventilation: Use fume hoods to avoid vapor inhalation (GHS Category 4 acute toxicity) .

- Spill Management: Absorb with inert material (e.g., sand) and dispose as hazardous waste .

- Storage: Keep in sealed containers under inert atmosphere (N₂/Ar) to prevent hydrolysis .

Advanced: How can researchers analyze structure-activity relationships (SAR) for derivatives of this compound?

Answer:

Methodology:

Analog Synthesis: Vary substituents (e.g., replace 3-chlorobenzyl with 4-fluorobenzyl).

Biological Screening: Test analogs in parallel assays (e.g., antimicrobial, anticancer).

Computational Modeling:

- Docking Studies (AutoDock Vina): Predict binding modes to targets (e.g., bacterial DNA gyrase).

- QSAR: Use MOE or Schrödinger to correlate logP/polar surface area with activity .

Case Study:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.